molecular formula C25H19ClO6 B15107840 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B15107840
M. Wt: 450.9 g/mol
InChI Key: JSRQFSGSBJBAQZ-RMORIDSASA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzofuran ring: This can be synthesized via cyclization reactions involving phenolic precursors.

    Final condensation: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the methoxybenzyl group.

    (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-hydroxybenzyl)oxy]-1-benzofuran-3(2H)-one: Contains a hydroxybenzyl group instead of a methoxybenzyl group.

Uniqueness

The presence of the methoxybenzyl group in (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one may confer unique properties such as increased lipophilicity, altered biological activity, or enhanced stability compared to similar compounds.

Properties

Molecular Formula

C25H19ClO6

Molecular Weight

450.9 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methoxyphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H19ClO6/c1-28-21-5-3-2-4-15(21)13-30-19-6-7-20-22(11-19)32-23(24(20)27)10-16-8-18(26)9-17-12-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10-

InChI Key

JSRQFSGSBJBAQZ-RMORIDSASA-N

Isomeric SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3

Canonical SMILES

COC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3

Origin of Product

United States

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